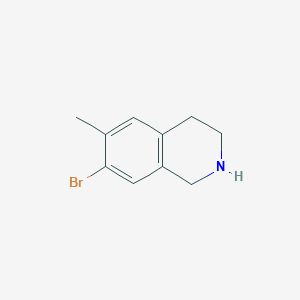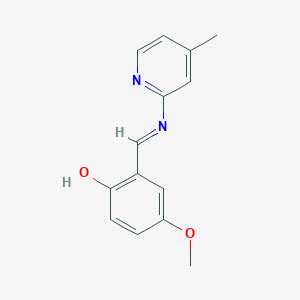
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol is a Schiff base compound, which is a type of imine Schiff bases are formed by the condensation of primary amines with carbonyl compounds
Aplicaciones Científicas De Investigación
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Schiff bases, including this compound, are studied for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of sensors and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of bioactive molecules, which can interact with biological systems in specific ways to produce certain effects . The mechanism of action for “(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol” is not mentioned in the sources I found.
Direcciones Futuras
The future directions for research on a specific compound depend on its potential applications and the current state of knowledge about it. Given the importance of substituted pyridines in various fields, it’s likely that future research will continue to explore new synthesis methods, functionalizations, and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 4-methyl-2-aminopyridine. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for synthesizing Schiff bases involves similar condensation reactions under controlled conditions. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and imine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: This compound has a similar structure but with a chlorine atom instead of a methoxy group.
(E)-4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: Similar structure with a bromine atom.
Uniqueness
(E)-4-methoxy-2-(((4-methylpyridin-2-yl)imino)methyl)phenol is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photophysical properties .
Propiedades
IUPAC Name |
4-methoxy-2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-15-14(7-10)16-9-11-8-12(18-2)3-4-13(11)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVLNXCGFAGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
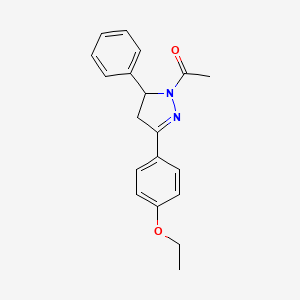
![5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol](/img/structure/B2637163.png)
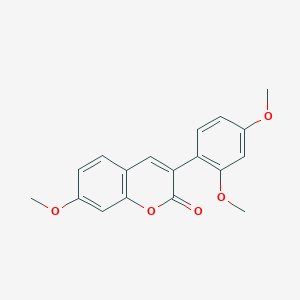
![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)

![1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2637170.png)
![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)
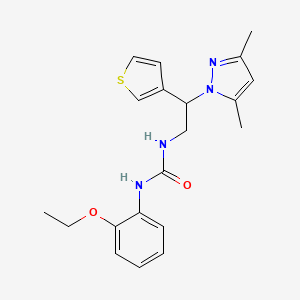
![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)
![4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B2637177.png)
![1-Methyl-4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2637179.png)
![(2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile](/img/structure/B2637180.png)
